molecular formula C19H19ClN2O3 B4892269 N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide

N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide

Cat. No. B4892269
M. Wt: 358.8 g/mol
InChI Key: XCPOUCSDOBCSLV-XYOKQWHBSA-N
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Description

N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide, commonly known as BNPPA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BNPPA belongs to the family of acrylamide derivatives and is known for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of BNPPA is not fully understood; however, it is believed to act through multiple pathways. BNPPA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, BNPPA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BNPPA has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various animal models. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. BNPPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BNPPA has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of BNPPA is its high potency and specificity towards cancer cells and inflammation. However, one of the limitations of BNPPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BNPPA.

Future Directions

There are several future directions for the research on BNPPA. One potential area of research is the development of more efficient methods for synthesizing BNPPA. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BNPPA in vivo. Furthermore, the potential therapeutic applications of BNPPA in other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of BNPPA derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutics.

Synthesis Methods

BNPPA can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-butylaniline, followed by the reduction of the nitro group and the acylation of the resulting compound with acryloyl chloride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

BNPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies and has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

(E)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-2-3-4-14-5-9-16(10-6-14)21-19(23)12-8-15-7-11-17(20)18(13-15)22(24)25/h5-13H,2-4H2,1H3,(H,21,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPOUCSDOBCSLV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide

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